molecular formula C19H23N3O3S B2919159 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide CAS No. 1114633-87-2

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide

Katalognummer B2919159
CAS-Nummer: 1114633-87-2
Molekulargewicht: 373.47
InChI-Schlüssel: GGDSSLPJOMSCKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Compound X involves a versatile method. Researchers have designed and synthesized novel derivatives of pyrimidothienopyridazine through a well-defined synthetic route. Notably, some of these derivatives bear a sulfonamide group . The synthetic process likely includes steps such as cyclization, functional group transformations, and purification. Further details on the synthetic pathway can be found in the relevant literature .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyridazine derivatives, such as HMS3481E19, have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . The structure of HMS3481E19 allows it to interact with bacterial cell walls or disrupt essential bacterial enzymes, leading to potential applications in treating bacterial infections.

Antidepressant and Anxiolytic Effects

The compound’s ability to modulate neurotransmitter systems may lend it applications in mental health, particularly in the treatment of depression and anxiety disorders. Its structural similarity to known antidepressants suggests that HMS3481E19 could be a candidate for new therapies in this field .

Anti-Hypertensive Applications

HMS3481E19’s influence on vascular smooth muscle cells could be harnessed to develop new anti-hypertensive drugs. By affecting the blood vessels’ ability to constrict and dilate, it may help in managing high blood pressure .

Anticancer Potential

Research indicates that pyridazine derivatives can have anticancer effects by interfering with the signaling pathways that cancer cells use to grow and proliferate. HMS3481E19 may be useful in designing drugs that target specific types of cancer cells .

Antiplatelet and Cardiovascular Benefits

The compound has shown promise in preventing blood clots, which is crucial in treating cardiovascular diseases. HMS3481E19 could be developed into a medication that reduces the risk of heart attacks and strokes by inhibiting platelet aggregation .

Anti-Inflammatory and Analgesic Uses

Due to its chemical structure, HMS3481E19 may act on inflammatory pathways, making it a potential therapeutic agent for treating chronic inflammatory conditions. Additionally, its analgesic properties could be beneficial in pain management .

Agrochemical Applications

Pyridazine derivatives are known to serve as herbicides and pesticides. HMS3481E19 could be modified to enhance its agrochemical properties, providing a new tool for crop protection and management .

Neuroprotective Effects

The compound’s potential neuroprotective effects could be significant in treating neurodegenerative diseases. By protecting nerve cells from damage, HMS3481E19 might help in managing conditions like Alzheimer’s and Parkinson’s disease .

Eigenschaften

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-26(24,25)18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h6,9-14H,2-5,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDSSLPJOMSCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.